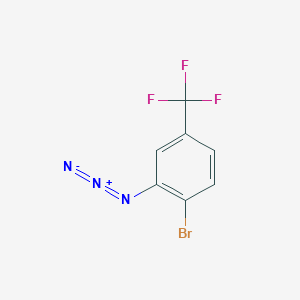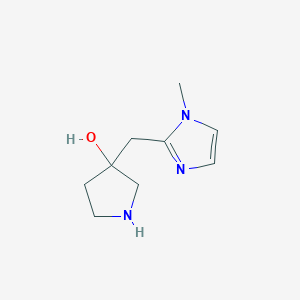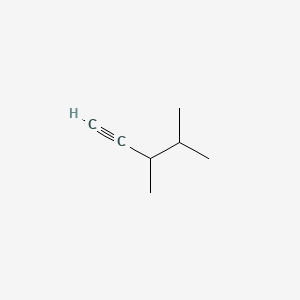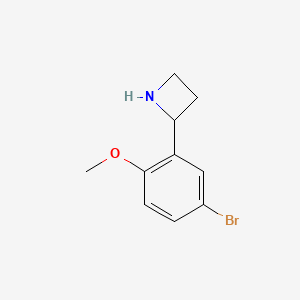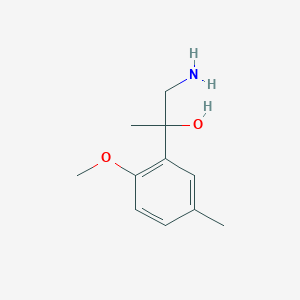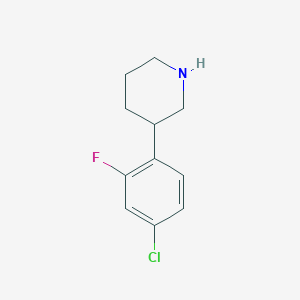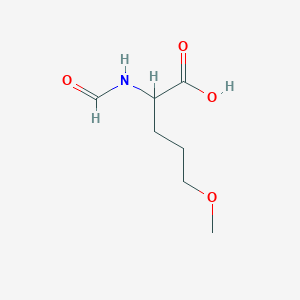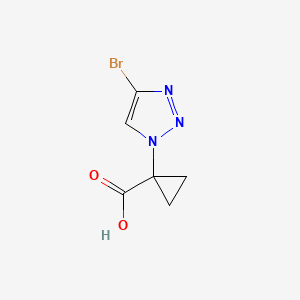
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo-substituted triazole ring attached to a cyclopropane carboxylic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
準備方法
The synthesis of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
-
Cyclopropane Carboxylic Acid Formation: : The initial step involves the formation of cyclopropane carboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide under high pressure and temperature conditions.
-
Triazole Ring Formation: : The triazole ring is synthesized via a “click” chemistry approach, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst. This reaction is highly efficient and yields the desired triazole ring.
-
Bromination: : The final step involves the bromination of the triazole ring. This can be achieved by reacting the triazole derivative with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods for this compound may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
-
Cyclization Reactions: : The triazole ring can participate in cyclization reactions to form fused ring systems. These reactions often require specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
-
Medicinal Chemistry: : The compound is used as a building block for the synthesis of various pharmaceutical agents. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
-
Biological Studies: : The compound is used in biological studies to investigate its effects on various biological pathways and targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
-
Material Science: : The compound is used in the development of new materials with specific properties. Triazole derivatives are known for their stability and ability to form strong coordination complexes with metals.
-
Industrial Applications: : The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other triazole derivatives such as:
-
1-(4-Chloro-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
-
1-(4-Methyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Contains a methyl group instead of bromine, which can affect its chemical properties and applications.
-
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Contains a phenyl group, which can enhance its stability and interaction with biological targets.
The uniqueness of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H6BrN3O2 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
1-(4-bromotriazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-3-10(9-8-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
InChIキー |
JQUJJARHIVKTRE-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)O)N2C=C(N=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
